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molecular formula C10H9FINO2 B8448179 2-Fluoro-6-iodo-3-(2-methoxyethoxy)benzonitrile

2-Fluoro-6-iodo-3-(2-methoxyethoxy)benzonitrile

Cat. No. B8448179
M. Wt: 321.09 g/mol
InChI Key: CNXIGADGXIWZPX-UHFFFAOYSA-N
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Patent
US08642776B2

Procedure details

A mixture of Example 68A (104 mg, 0.39 mmol), 1-bromo-2-methoxyethane (0.088 mL) and K2CO3 (163 mg) in acetone (3 mL) was heated to 60° C. for 18 hours, cooled to room temperature, and partitioned between diethyl ether and water. The extract was dried (MgSO4), filtered, and concentrated to provide 122 mg of the desired product. MS (ESI(+)) m/e 334 (M+H)+.
Quantity
104 mg
Type
reactant
Reaction Step One
Quantity
0.088 mL
Type
reactant
Reaction Step One
Name
Quantity
163 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:9]([OH:10])=[CH:8][CH:7]=[C:6]([I:11])[C:3]=1[C:4]#[N:5].Br[CH2:13][CH2:14][O:15][CH3:16].C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[F:1][C:2]1[C:9]([O:10][CH2:13][CH2:14][O:15][CH3:16])=[CH:8][CH:7]=[C:6]([I:11])[C:3]=1[C:4]#[N:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
104 mg
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1O)I
Name
Quantity
0.088 mL
Type
reactant
Smiles
BrCCOC
Name
Quantity
163 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between diethyl ether and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C#N)C(=CC=C1OCCOC)I
Measurements
Type Value Analysis
AMOUNT: MASS 122 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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